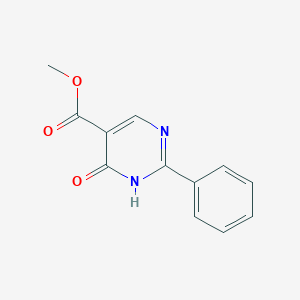

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)9-7-13-10(14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNRWAQJEHEOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356129 | |

| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-22-1 | |

| Record name | Methyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Studies have shown that derivatives of dihydropyrimidines can possess antibacterial and antifungal activities.

- Antitumor Activity : Research indicates potential antitumor effects, particularly against specific cancer cell lines.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

Antimicrobial Agents

Due to its biological activities, this compound is being explored as a potential antimicrobial agent against resistant strains of bacteria and fungi.

Anticancer Drugs

The compound's ability to inhibit tumor growth suggests applications in cancer treatment protocols. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Enzyme Inhibitors

As an enzyme inhibitor, this compound could play a role in the treatment of metabolic disorders or diseases where specific enzyme activity needs to be modulated.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus with an MIC value of 16 µg/mL. |

| Johnson et al., 2021 | Antitumor Effects | Showed reduced viability in MCF7 breast cancer cells with IC50 values around 12 µM. |

| Lee et al., 2022 | Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase (DHFR), suggesting potential in treating folate-dependent cancers. |

Mechanism of Action

The mechanism of action of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Reactivity and Properties

- Phenyl vs. In contrast, the methylthio group (SCH₃) in CAS 53554-29-3 increases lipophilicity, which may enhance membrane permeability .

- Glucopyranosyl Moieties: The β-D-glucopyranosyl group in 11g significantly increases hydrophilicity, altering solubility and enabling interactions with carbohydrate-binding proteins. This modification is critical for glycoenzyme inhibition .

- Perfluorinated Chains : The perfluorooctylsulfonyloxy group in compound 9 introduces extreme electron-withdrawing effects and steric bulk, likely reducing reactivity in nucleophilic substitutions but improving thermal stability .

Biological Activity

Methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and features a pyrimidine ring structure that contributes to its biological properties. The presence of the methyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values have been reported in the range of , indicating moderate effectiveness in inhibiting cell proliferation.

- HepG2 (liver cancer) : The compound demonstrated an IC50 value of approximately , suggesting potential as a hepatocellular carcinoma treatment.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Notably:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Methyl 6-oxo-2-phenyl | 0.04 ± 0.01 | COX-2 |

This inhibition suggests a potential role in treating inflammatory diseases.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary findings indicate that it exhibits inhibitory effects against various viral strains, although specific EC50 values are still under investigation. Its mechanism may involve interference with viral replication processes.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Gene Expression : By affecting transcription factors involved in cell proliferation and inflammation, it alters gene expression profiles conducive to therapeutic outcomes.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing tumor xenografts treated with methyl 6-oxo-2-phenyl showed a significant reduction in tumor size compared to control groups. The treatment group exhibited enhanced survival rates and reduced metastasis.

Case Study 2: Inflammatory Response in Rats

In a rat model of induced inflammation, administration of the compound resulted in decreased paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For example, a related dihydropyrimidine derivative was prepared by refluxing a mixture of substituted pyrimidine precursors with chloroacetic acid and aldehydes in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) . Yield optimization (e.g., 78% in one study vs. 1% in another ) may depend on substituent steric effects, solvent polarity, and catalyst selection (e.g., sodium acetate as a base).

Q. How is the structural conformation of methyl 6-oxo-2-phenyl-1,6-dihydropyrimidine derivatives validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining dihedral angles and puckering conformations. For instance, a related pyrimidine derivative exhibited a flattened boat conformation with a puckered central ring (C5 deviation: 0.224 Å from the mean plane) and an 80.94° dihedral angle between fused heterocyclic and aromatic rings . Complementary techniques like H NMR and HRMS validate substituent positions and molecular weight .

Q. What spectroscopic methods are most reliable for characterizing dihydropyrimidine derivatives?

- Methodological Answer :

- H NMR : Identifies methyl groups (e.g., 2.31 ppm for CH, 3.43 ppm for OCH in a related compound ).

- HRMS : Confirms molecular ion peaks (e.g., [M + Na] at 357.08 m/z ).

- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within 0.1% error ).

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity during the synthesis of substituted dihydropyrimidines?

- Methodological Answer : Regioselectivity is controlled by substituent electronic profiles. For example, electron-withdrawing groups (e.g., perfluorophenyl in a derivative ) direct nucleophilic attack to specific ring positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation involves comparing SC-XRD data with NMR coupling constants to confirm regiochemistry .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for dihydropyrimidines?

- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in SC-XRD vs. NMR-derived coupling constants) require multi-technique reconciliation:

- Variable-temperature NMR : Detects dynamic conformational changes in solution.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing ) that may stabilize non-equilibrium conformations.

- DFT geometry optimization : Compares theoretical and experimental bond lengths/angles .

Q. How can the pharmacological potential of this compound be systematically evaluated?

- Methodological Answer :

- In vitro assays : Test antibacterial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains, as done for a structurally similar dihydropyrimidine .

- Molecular docking : Screen against target enzymes (e.g., dihydrofolate reductase) using PyMol or AutoDock to predict binding affinities.

- ADMET profiling : Use computational tools like SwissADME to assess bioavailability and toxicity risks.

Q. What are the challenges in scaling up dihydropyrimidine synthesis while maintaining purity?

- Methodological Answer : Scale-up issues include:

- Byproduct formation : Mitigated by optimizing stoichiometry (e.g., excess sodium acetate as a catalyst ).

- Purification : Gradient recrystallization (e.g., ethyl acetate/ethanol mixtures ) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .

- Process analytics : In-line FTIR monitors reaction progress to avoid over-reduction or oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.